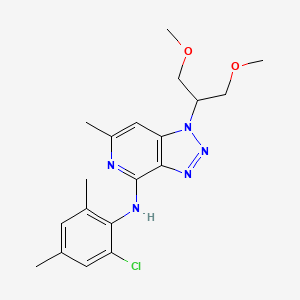
DMP-695 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMP-695 free base is a small molecule drug that acts as a corticotropin-releasing hormone inhibitor. It was initially developed by Bristol Myers Squibb Co. for the treatment of anxiety disorders and major depressive disorder . The compound has the molecular formula C19H24ClN5O2 and is known for its potential anxiolytic properties .
Métodos De Preparación
The synthesis of DMP-695 free base involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the coupling of specific aromatic amines with other organic compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and reagents such as acetic anhydride . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
DMP-695 free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine compounds like Dess-Martin periodinane, which is used for the selective oxidation of alcohols to aldehydes or ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Dess-Martin periodinane typically yields carbonyl compounds .
Aplicaciones Científicas De Investigación
DMP-695 free base has been extensively studied for its potential therapeutic applications in treating anxiety disorders and major depressive disorder. It acts as a corticotropin-releasing hormone inhibitor, which helps reduce stress and anxiety by modulating the hypothalamic-pituitary-adrenal axis . Additionally, it has been explored for its effects on gene expression and receptor sensitivity in animal models . The compound’s unique mechanism of action makes it a valuable tool in neuroscience research and drug development.
Mecanismo De Acción
The mechanism of action of DMP-695 free base involves inhibiting the corticotropin-releasing hormone receptor. By blocking this receptor, the compound reduces the release of corticotropin-releasing hormone, which in turn decreases the activation of the hypothalamic-pituitary-adrenal axis . This leads to a reduction in stress and anxiety levels. The molecular targets of this compound include specific receptors in the brain that are involved in the stress response .
Comparación Con Compuestos Similares
DMP-695 free base is unique compared to other corticotropin-releasing hormone inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include CP-154,526 and mifepristone, which also act as corticotropin-releasing hormone inhibitors . this compound has shown distinct anxiolytic properties in animal models, making it a promising candidate for further research and development .
Propiedades
Número CAS |
197799-44-3 |
|---|---|
Fórmula molecular |
C19H24ClN5O2 |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
N-(2-chloro-4,6-dimethylphenyl)-1-(1,3-dimethoxypropan-2-yl)-6-methyltriazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C19H24ClN5O2/c1-11-6-12(2)17(15(20)7-11)22-19-18-16(8-13(3)21-19)25(24-23-18)14(9-26-4)10-27-5/h6-8,14H,9-10H2,1-5H3,(H,21,22) |
Clave InChI |
ZQDGDIAWYBGDRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)NC2=NC(=CC3=C2N=NN3C(COC)COC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


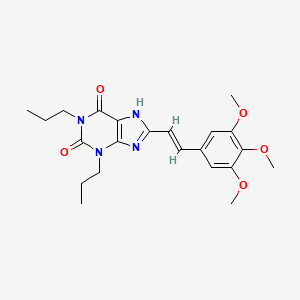
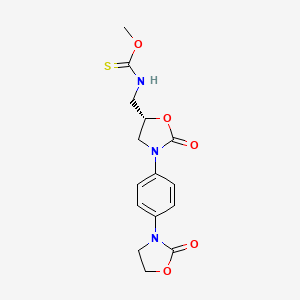
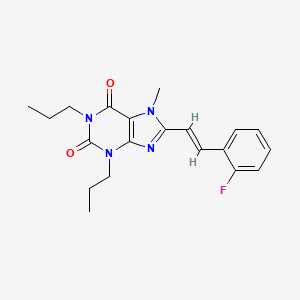
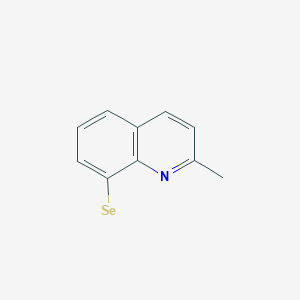
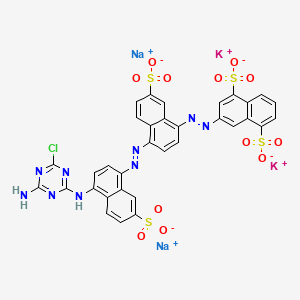
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
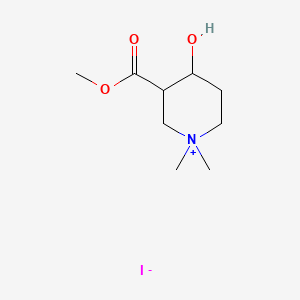
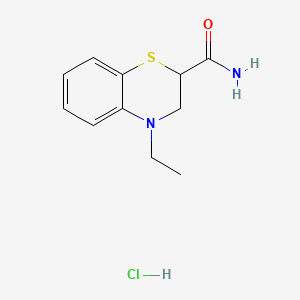
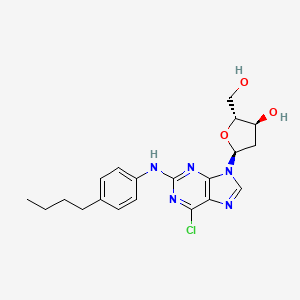
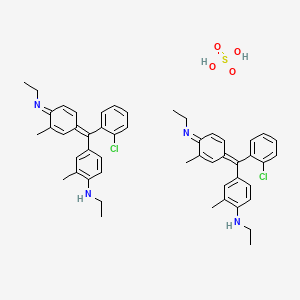
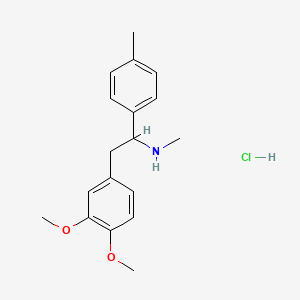
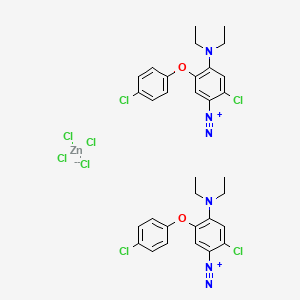
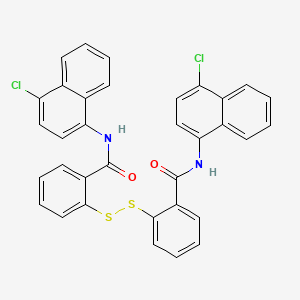
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
